molecular formula C10H6F6O2 B6325396 2-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole CAS No. 155734-17-1

2-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole

Cat. No. B6325396
CAS RN: 155734-17-1
M. Wt: 272.14 g/mol
InChI Key: AXLOHHHBWGNFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, commonly known as TFB, is a heterocyclic compound with a wide range of applications in the scientific and research fields. It is a colorless, volatile liquid that is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a starting material for the synthesis of other compounds. TFB is also used as a catalyst in various reactions, such as the synthesis of polymers and the preparation of pharmaceuticals. TFB has been extensively studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

TFB has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of polymers, such as polyurethanes and polyamides, and as a catalyst for the preparation of pharmaceuticals. It has also been used as a solvent in organic synthesis, and as a starting material for the synthesis of other compounds. TFB has also been studied for its potential applications in the fields of biochemistry and physiology.

Mechanism of Action

TFB is a volatile liquid that is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a starting material for the synthesis of other compounds. It is believed that TFB acts as a Lewis acid in a reaction, and is capable of forming complexes with other molecules. This allows it to catalyze a variety of reactions, including the synthesis of polymers and the preparation of pharmaceuticals.
Biochemical and Physiological Effects
TFB has been studied for its potential effects on biochemical and physiological processes. It has been found to increase the solubility of some drugs, and has been used as a solvent for the preparation of pharmaceuticals. It has also been found to have an effect on the metabolism of certain proteins, as well as on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The main advantage of using TFB in laboratory experiments is its low cost and availability. It is also highly volatile, which makes it easy to handle and store. However, TFB is highly flammable and must be handled with caution. It is also toxic and should not be ingested or inhaled.

Future Directions

The potential applications of TFB are vast, and there are many future directions that could be explored. These include the development of new catalysts and solvents for organic synthesis, the study of its effects on biochemical and physiological processes, and the use of TFB as a starting material for the synthesis of other compounds. Additionally, TFB could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, TFB could be used in the development of new pharmaceuticals and drugs.

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)5-8(10(14,15)16)17-6-3-1-2-4-7(6)18-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLOHHHBWGNFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(CC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole

Synthesis routes and methods I

Procedure details

11 g of pyrocatechol were dissolved in 200 ml of dimethylformamide, and 18 g of 45% by weight aqueous sodium hydroxide solution were added. 20 g of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene were added dropwise to the mixture at 75° C. The reaction mixture was subsequently stirred for 30 minutes at 75° C. and then poured into 500 ml of ice-water and extracted with diethyl ether. The organic phase was washed with water, dried over magnesium sulphate and concentrated. The product was finally distilled under high vacuum. The yield was 15 g (=56%) and the boiling point was 60° C. at 10 mbar. The NMR spectra showed the following characteristic absorptions: 19F NMR: -59.0 and -84.6 ppm. 1H NMR: 3.02 ppm.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

306.5 g of 2-(1-chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole of Example 2a were dissolved in 500 ml of THF and the solution was treated with 101 g of triethylamine and 30 g of palladium on charcoal (5% strength by weight). The mixture was then hydrogenated for 48 hours at 110° C. under 100 bar hydrogen. The mixture was subsequently filtered, the solvent was stripped off, and the residue was subjected to fractionation in vacuo. The yield was 126 g (46% of theory), and the boiling point was 60° C. at 10 mbar. The NMR spectra showed the following characteristic absorptions: 19F-NMR: -59.0 and -84.6 ppm. 1H-NMR: 3.02 ppm.
Quantity
306.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

11 g of pyrocatechol were dissolved in 200 ml of dimethylfomamide, and 18 g of 45% strength by weight aqueous sodium hydroxide solution were added. 20 g of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene were added dropwise at 75° C. to the mixture. Stirring was continued for 30 minutes at 75° C. The mixture was then poured into 500 ml of ice-water and extracted with diethyl ether. The organic phase was washed with water, dried with magnesium sulphate and concentrated. Finally, the product was distilled under a high vacuum. The yield was 15 g (=56%) the boiling point was 60° C. at 10 mbar. The NMR spectra showed the following characteristic absorptions: 19F-NMR: -59.0 and -84.6 ppm; 1H-NMR: 3.02 ppm.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.